molecular formula C11H21ClN2O B1456576 (3-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride CAS No. 1246172-33-7

(3-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride

Cat. No. B1456576
CAS RN: 1246172-33-7
M. Wt: 232.75 g/mol
InChI Key: POWJXUBXAIGISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride (MPPMH) is a synthetic compound with a wide range of applications in scientific research. MPPMH has been used as a ligand in a variety of studies, including but not limited to, pharmacology, biochemistry, and physiology. This compound has also been used to investigate the effects of certain drugs on the human body.

Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

Piperidine derivatives are crucial in drug design due to their presence in numerous pharmaceuticals. The compound can serve as a key intermediate in synthesizing substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have shown a wide range of pharmacological activities, making them valuable in developing new medications .

Development of Chiral Molecules

The stereogenic centers in piperidine rings are essential for creating chiral molecules, which are important in pharmaceuticals due to their enantioselective properties. This compound can be used to introduce chirality into synthetic molecules, potentially leading to drugs with improved efficacy and reduced side effects .

Pharmacological Research

Piperidine and pyrrolidine rings are found in many biologically active compounds. This compound’s structure allows for the exploration of pharmacophore space and the creation of molecules with target selectivity, contributing to the discovery of new drugs with unique biological profiles .

properties

IUPAC Name

(3-methylpiperidin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c1-9-4-3-7-13(8-9)11(14)10-5-2-6-12-10;/h9-10,12H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWJXUBXAIGISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.